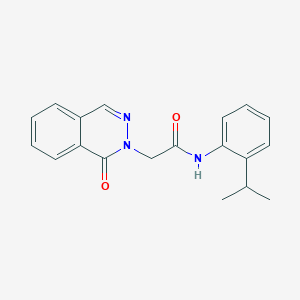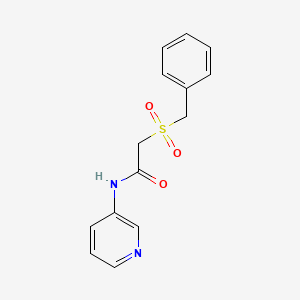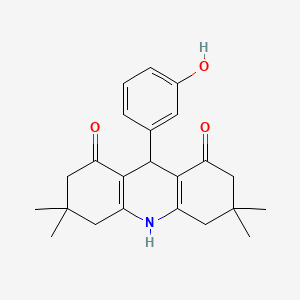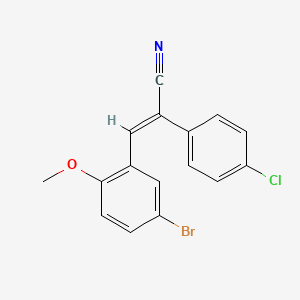![molecular formula C15H14ClN3O2 B5708295 N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. N-[2-chloro-5-(propionylamino)phenyl]nicotinamide blocks the activation of the P2X7 receptor, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide has been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. It has also been shown to have analgesic effects by reducing neuropathic pain. In addition, it has been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-chloro-5-(propionylamino)phenyl]nicotinamide in lab experiments is its selectivity for the P2X7 receptor. This allows researchers to study the specific effects of blocking the P2X7 receptor without affecting other purinergic receptors. One limitation of using N-[2-chloro-5-(propionylamino)phenyl]nicotinamide in lab experiments is its solubility. It is poorly soluble in water and requires the use of organic solvents for administration.
Orientations Futures
There are several future directions for the study of N-[2-chloro-5-(propionylamino)phenyl]nicotinamide. One direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the study of the effects of N-[2-chloro-5-(propionylamino)phenyl]nicotinamide in other diseases such as cancer and autoimmune disorders. Finally, the use of N-[2-chloro-5-(propionylamino)phenyl]nicotinamide in combination with other drugs for synergistic effects is another potential future direction.
Méthodes De Synthèse
The synthesis of N-[2-chloro-5-(propionylamino)phenyl]nicotinamide involves a series of chemical reactions. The starting material is 2-chloro-5-nitrobenzoic acid, which is reacted with propionyl chloride to form 2-chloro-5-(propionylamino)benzoic acid. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to form N-[2-chloro-5-(propionylamino)phenyl]nicotinamide.
Applications De Recherche Scientifique
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has been studied in various animal models of diseases such as multiple sclerosis, neuropathic pain, and Alzheimer’s disease.
Propriétés
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-2-14(20)18-11-5-6-12(16)13(8-11)19-15(21)10-4-3-7-17-9-10/h3-9H,2H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBMZPDYNSEVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(propanoylamino)phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5708251.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)
![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B5708267.png)
![2-allyl-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5708269.png)

![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
